![molecular formula C16H9BrO B11768176 8-Bromonaphtho[2,1-b]benzofuran](/img/structure/B11768176.png)
8-Bromonaphtho[2,1-b]benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromonaphtho[2,1-b]benzofuran is a chemical compound with the molecular formula C16H9BrO It is a brominated derivative of naphtho[2,1-b]benzofuran, a polycyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromonaphtho[2,1-b]benzofuran typically involves the bromination of naphtho[2,1-b]benzofuran. One common method is the photochemical reaction of 2,3-disubstituted benzofurans, which includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another approach involves the photorearrangement reaction of 4H-chromen-4-one derivatives, which includes photocyclization, [1,9]-H-sigmatropic rearrangement, and heterocyclic ring opening .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and the use of suitable catalysts.
Chemical Reactions Analysis
Types of Reactions: 8-Bromonaphtho[2,1-b]benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include dihydro derivatives and other reduced forms.
Scientific Research Applications
8-Bromonaphtho[2,1-b]benzofuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromonaphtho[2,1-b]benzofuran depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Naphtho[2,1-b]benzofuran: The parent compound without the bromine substitution.
Dibenzo[b,d]furan: A related compound with a similar polycyclic structure but different substitution patterns.
Uniqueness: 8-Bromonaphtho[2,1-b]benzofuran is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated counterparts. This substitution can enhance its potential as a precursor for further functionalization and as a candidate for various applications in research and industry .
Properties
Molecular Formula |
C16H9BrO |
|---|---|
Molecular Weight |
297.14 g/mol |
IUPAC Name |
8-bromonaphtho[2,1-b][1]benzofuran |
InChI |
InChI=1S/C16H9BrO/c17-13-7-3-6-12-15-11-5-2-1-4-10(11)8-9-14(15)18-16(12)13/h1-9H |
InChI Key |
FTGQPLAARFFHJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11768105.png)
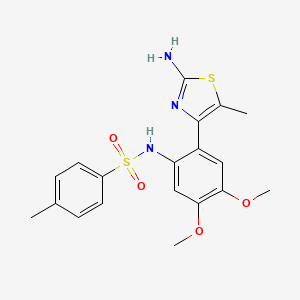
![6,8-dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline](/img/structure/B11768115.png)
![(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11768129.png)
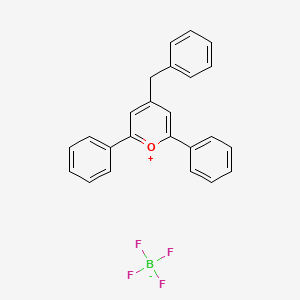


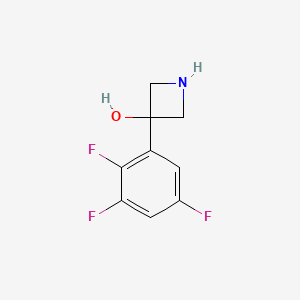
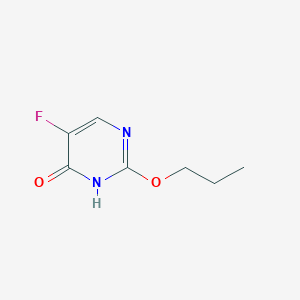

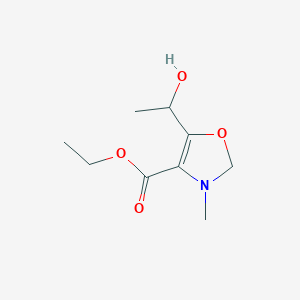
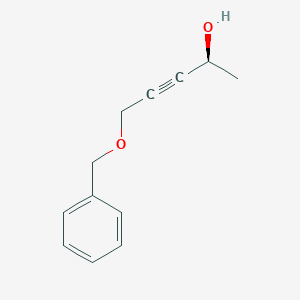
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11768178.png)
